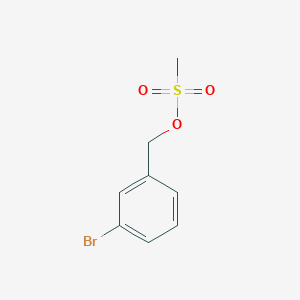

![molecular formula C20H15F3N4O B2432350 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338774-92-8](/img/structure/B2432350.png)

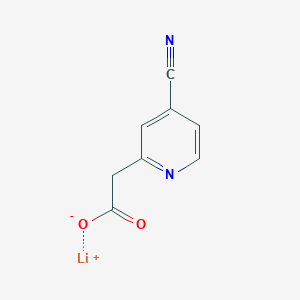

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

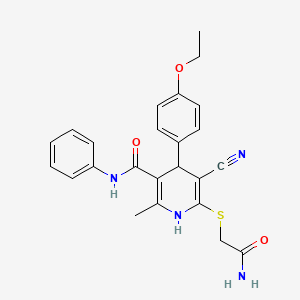

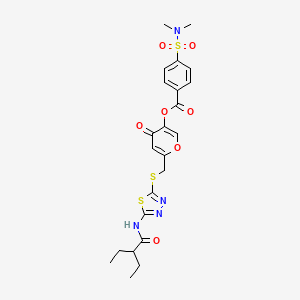

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea (hereafter referred to as N5,6-DHQ) is a synthetic compound that has been the subject of numerous scientific studies in recent years. It is a member of the quinazolinone class of compounds, which have a wide range of biological activities. N5,6-DHQ has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic effects. In addition, N5,6-DHQ has been shown to possess a number of biochemical and physiological effects, which may make it an attractive target for drug development.

Wissenschaftliche Forschungsanwendungen

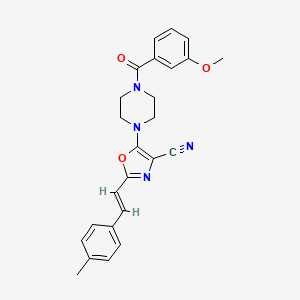

Chemical Synthesis and Derivatives

The compound and its derivatives are actively explored in chemical synthesis. For instance, Patel, Chikhalia, and Kumari (2015) developed an efficient palladium-catalyzed Suzuki C–C coupling method for synthesizing novel urea and thiourea-based quinazoline derivatives. This process, starting from 2,4-dichloroquinazoline, yields a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives in good overall yields, demonstrating the compound's versatility in synthetic organic chemistry (Patel, Chikhalia, & Kumari, 2015).

Biological Activities

Several studies focus on the biological activities of this compound's derivatives. Mohamed et al. (2012) synthesized a series of dihydrobenzo[h]quinazoline derivatives and tested them for anticancer and antiviral activities. The results showed that many of these compounds have good anticancer and antiviral activities, suggesting potential therapeutic applications (Mohamed et al., 2012). Similarly, Bonacorso et al. (2016) reported the synthesis and evaluation of a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating significant analgesic effects in a mice pain model, indicating potential for developing new analgesic drugs (Bonacorso et al., 2016).

Antimicrobial Properties

Buha et al. (2012) synthesized a novel series of urea/thiourea derivatives and screened them for antimicrobial activity against various microorganisms. The compounds showed broad-spectrum activity, and a quantitative structure–activity relationship study provided insights into pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).

Pharmacokinetics and Receptor Binding

The pharmacokinetic characteristics and receptor binding properties of the compound's derivatives have also been studied. Zuo et al. (2020) established an LC-MS/MS method to determine the concentration of a novel epidermal growth factor receptor (EGFR) inhibitor, ZCJ14, in rat plasma and investigated its pharmacokinetic characteristics. The study provided valuable data for the pharmacokinetic parameters and oral bioavailability of ZCJ14, which could be useful for other diarylurea moiety-containing drugs (Zuo et al., 2020). Additionally, van Muijlwijk-Koezen et al. (2000) explored the binding of isoquinoline and quinazoline urea derivatives to human adenosine A(3) receptors, highlighting the compound's potential in characterizing receptor antagonists (van Muijlwijk-Koezen et al., 2000).

Eigenschaften

IUPAC Name |

1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJRHZQUTQKENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

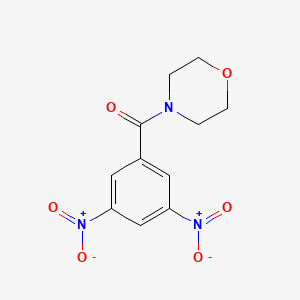

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)

![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)

![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)